Cas no 183075-03-8 (3,4-O-Isopropylidene-shikimic acid)

3,4-O-イソプロピリデンシキミ酸は、シキミ酸の保護誘導体であり、有機合成や医薬品中間体として重要な化合物です。この化合物は、3位と4位のヒドロキシル基がアセトンと保護された構造を持ち、反応性の高い官能基を選択的に反応させる際に優れた安定性を示します。特に抗インフルエンザ薬の合成やその他の生理活性物質の前駆体として利用されることが特徴です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く応用可能です。また、結晶性が良好で取り扱いが容易な点も利点です。

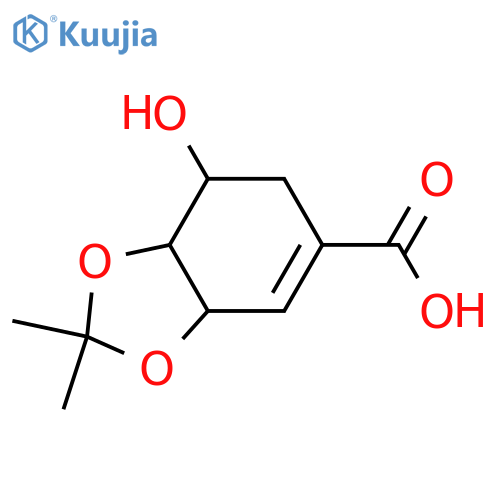

183075-03-8 structure

商品名:3,4-O-Isopropylidene-shikimic acid

3,4-O-Isopropylidene-shikimic acid 化学的及び物理的性質

名前と識別子

-

- 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylic acid

- 3,4-O-Isopropylidene shikimic acid

- 3,4-O-Isopropylidene-shikimic acid

- 7-HYDROXY-2,2-DIMETHYL-3A,6,7,7A-TETRAHYDRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID

- 3,4-oxoisopropylideneshikimic acid

- 7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid

- 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-,[3aR-(3aalpha,7alpha,7aalpha)]-

- A880848

- Cyh-chid

- AKOS022184760

- 183075-03-8

- 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy

- 90927-40-5

- DTXSID00920057

- 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-, (3aR,7R,7aS)-

- PD166516

- DA-60214

-

- インチ: 1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)

- InChIKey: PILATNHSTHZMCA-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])OC2([H])C([H])=C(C(=O)O[H])C([H])([H])C([H])(C12[H])O[H]

計算された属性

- せいみつぶんしりょう: 214.08400

- どういたいしつりょう: 214.08412354 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76

- 疎水性パラメータ計算基準値(XlogP): -0.2

- ぶんしりょう: 214.21

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 404.8±45.0 °C at 760 mmHg

- フラッシュポイント: 162.8±22.2 °C

- PSA: 75.99000

- LogP: 0.28210

- じょうきあつ: 0.0±2.1 mmHg at 25°C

3,4-O-Isopropylidene-shikimic acid セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

3,4-O-Isopropylidene-shikimic acid 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-O-Isopropylidene-shikimic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1238-5 mg |

3,4-O-Isopropylidene-shikimic acid |

183075-03-8 | 99.47% | 5mg |

¥ 1,660 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O99150-5mg |

3,4-O-Isopropylidene shikimic acid |

183075-03-8 | 5mg |

¥2560.0 | 2022-04-27 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1238-1 mg |

3,4-O-Isopropylidene shikimic acid |

183075-03-8 | 99.47% | 1mg |

¥1767.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1238-100 mg |

3,4-O-Isopropylidene shikimic acid |

183075-03-8 | 99.47% | 100MG |

¥27135.00 | 2022-04-26 | |

| MedChemExpress | HY-N1782-5mg |

3,4-O-Isopropylidene-shikimic acid |

183075-03-8 | 99.48% | 5mg |

¥3200 | 2024-04-19 | |

| Chengdu Biopurify Phytochemicals Ltd | SBP01077-10mg |

3,4-O-Isopropylidene shikimic acid |

183075-03-8 | 98% | 10mg |

$170 | 2023-09-20 | |

| Chengdu Biopurify Phytochemicals Ltd | SBP01077-20mg |

3,4-O-Isopropylidene shikimic acid |

183075-03-8 | 98% | 20mg |

$290 | 2023-09-20 | |

| OTAVAchemicals | 15298356-100MG |

(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid |

183075-03-8 | 95% | 100MG |

$375 | 2023-07-09 | |

| Chengdu Biopurify Phytochemicals Ltd | SBP01077-5mg |

3,4-O-Isopropylidene shikimic acid |

183075-03-8 | 98% | 5mg |

$120 | 2023-09-19 | |

| TargetMol Chemicals | TN1238-1 mL * 10 mM (in DMSO) |

3,4-O-Isopropylidene-shikimic acid |

183075-03-8 | 99.47% | 1 mL * 10 mM (in DMSO) |

¥ 1760 | 2023-09-15 |

3,4-O-Isopropylidene-shikimic acid 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

183075-03-8 (3,4-O-Isopropylidene-shikimic acid) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:183075-03-8)3,4-O-Isopropylidene-shikimic acid

清らかである:99%

はかる:5mg

価格 ($):160.0